
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel therapeutic agents. This compound is a pyrimidine derivative that has shown promising results in various studies related to cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and signaling pathways that play a crucial role in cancer cell growth and inflammation. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various preclinical models.
Biochemical and physiological effects:
Studies have reported that this compound has low toxicity and is well-tolerated in animal models. This compound has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. In addition, this compound has been shown to have good solubility and stability, which are essential factors in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine in lab experiments is its potent inhibitory effect on cancer cell lines. This compound has also shown promising results in the treatment of inflammatory and infectious diseases. However, one of the limitations of this compound is the lack of information regarding its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine. One of the most promising areas of research is the development of novel anticancer agents based on this compound. Further studies are needed to determine the optimal dosage, efficacy, and safety of this compound in humans. In addition, this compound has shown potential in the treatment of inflammatory and infectious diseases, and further research is needed to explore its therapeutic potential in these areas. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves the reaction of 2-amino-4-(2-methoxypyridin-3-yl)pyrimidine with 1-bromo-4-(4-methylpiperazin-1-yl)butane in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified through column chromatography. This method has been reported in various research studies and has been found to be efficient in producing the desired compound.
Aplicaciones Científicas De Investigación
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine has been extensively studied for its potential use in the development of anticancer agents. Studies have shown that this compound has a potent inhibitory effect on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer, this compound has also shown promising results in the treatment of inflammatory diseases and infectious diseases such as tuberculosis.
Propiedades
IUPAC Name |
4-(2-methoxypyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-20-6-8-21(9-7-20)13-10-12(18-15(16)19-13)11-4-3-5-17-14(11)22-2/h3-5,10H,6-9H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGJKWMSOQBSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=C(N=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5022197.png)

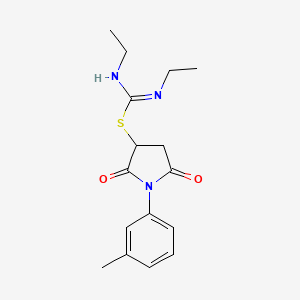
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5022222.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![2-{[(2,6-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5022235.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
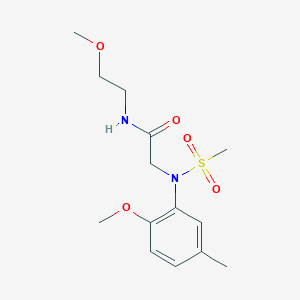
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
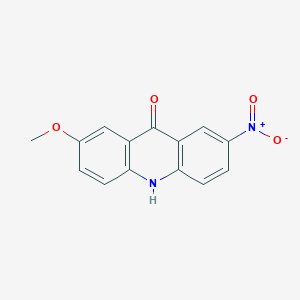
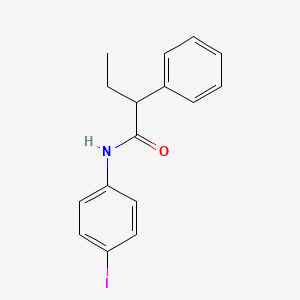
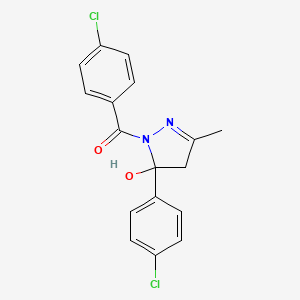
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)